2-cis,6-cis-Farnesyl diphosphate
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Overview
Description
2-cis,6-cis-farnesyl diphosphate is a farnesyl diphosphate. It is a conjugate acid of a this compound(3-).
Scientific Research Applications
Reaction Mechanisms in Prenyltransferases
2-cis,6-cis-Farnesyl diphosphate (FPP) is studied for its role in different reaction mechanisms of prenyltransferases. For instance, it is involved in the synthesis of compounds with cis- and trans-double bonds, as observed in the reactions catalyzed by octaprenyl diphosphate synthase (OPPs) and undecaprenyl diphosphate synthases (UPPs) (Lu, Liu, & Liang, 2009).
Role in Bacterial Peptidoglycan Biosynthesis
The use of FPP in bacterial peptidoglycan biosynthesis has been explored, particularly through its interaction with enzymes like undecaprenyl diphosphate synthase (UPPS). This enzyme, a type of cis-prenyltransferase, plays a significant role in the formation of bacterial cell walls (Teng & Liang, 2012).
Photoactive Analogs of FPP in Enzyme Studies
Photoactive analogs of FPP are utilized to study enzymes that use FPP as a substrate, which is significant in the semisynthesis of drugs and as targets for drug design. These analogs have been instrumental in identifying enzymes interacting with FPP (Vervacke, Wang, & Distefano, 2013).
Modification and Inhibition Studies
The synthesis and modification of FPP analogues have been studied, revealing insights into enzyme interactions and potential inhibition mechanisms. For instance, 7-substituted FPP analogues have been prepared to understand their interaction with mammalian protein-farnesyl transferase (Rawat & Gibbs, 2002).
Plant Biosynthesis and Rubber Production
FPP is also crucial in plant biosynthesis processes. For example, its role in the synthesis of cis-1,4-polyisoprene (natural rubber) in plants, where it acts as an initiator for rubber elongation, has been explored (Cornish, 1993).
Enzyme Structure and Function
The crystal structure of enzymes like farnesyl diphosphate synthase, which catalyzes the synthesis of FPP, provides insights into the molecular architecture and functioning of these enzymes (Tarshis, Yan, Poulter, & Sacchettini, 1994).
Properties
Molecular Formula |
C15H28O7P2 |
---|---|
Molecular Weight |
382.33 g/mol |
IUPAC Name |
phosphono [(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9-,15-11- |
InChI Key |
VWFJDQUYCIWHTN-FBXUGWQNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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